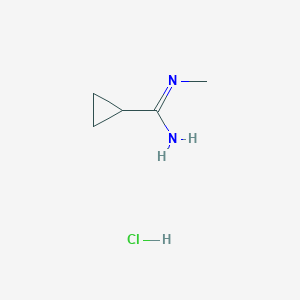

N-methylcyclopropanecarboximidamide hydrochloride

Description

General Overview of Cyclopropane-Fused Amidines

Cyclopropane-fused amidines represent a class of bicyclic compounds characterized by a strained cyclopropane ring fused to an amidine moiety. These structures are of significant interest in organic and medicinal chemistry due to their unique stereoelectronic properties and biological relevance. The amidine group (–C(=NH)–NH$$_2$$) introduces basicity and hydrogen-bonding capacity, while the cyclopropane ring confers rigidity and metabolic stability.

N-Methylcyclopropanecarboximidamide hydrochloride (C$$5$$H$${11}$$ClN$$_2$$) is a derivative wherein a methyl group substitutes one amidine nitrogen, and a hydrochloride counterion enhances solubility. This modification tailors the compound’s reactivity and physicochemical profile, making it a valuable intermediate in pharmaceutical synthesis.

Historical Context and Significance in Organic Chemistry

The synthesis of cyclopropane derivatives dates to 1881, when August Freund first prepared cyclopropane via a Wurtz coupling. However, the development of cyclopropane-fused amidines accelerated in the 21st century with advances in transition-metal catalysis and multicomponent reactions. A landmark achievement was the CuBr$$_2$$-mediated oxidative cyclization reported by Das et al. (2017), enabling one-pot access to bicyclic amidines.

The Charette asymmetric cyclopropanation reaction, developed in the 1990s, further revolutionized the field by providing enantioselective routes to cyclopropane-containing scaffolds. These methodologies laid the groundwork for targeted syntheses of compounds like N-methylcyclopropanecarboximidamide hydrochloride, which are pivotal in constructing bioactive molecules such as protein kinase inhibitors and antiviral agents.

Key Properties and Structural Features

N-Methylcyclopropanecarboximidamide hydrochloride exhibits distinct structural and electronic characteristics:

- Cyclopropane Ring : The three-membered ring introduces ~27 kcal/mol of strain energy, promoting reactivity in ring-opening and cycloaddition reactions.

- Amidine Moiety : The –C(=NH)–NH(CH$$3$$) group is highly basic (pK$$a$$ ~10–12), facilitating interactions with biological targets.

- Substituent Effects : The methyl group enhances steric bulk and modulates electronic density, while the hydrochloride salt improves aqueous solubility.

Table 1: Comparative Structural Data for Selected Cyclopropane Amidines

The stereoelectronic effects of the cyclopropane ring and amidine group enable diverse reactivity, including:

- Nucleophilic additions at the amidine’s imine carbon.

- Ring-opening reactions via strain release, forming linear intermediates.

- Metal coordination through the amidine’s lone pairs, useful in catalysis.

Recent studies highlight the compound’s role in synthesizing bridged and spirocyclic frameworks, underscoring its versatility in constructing complex molecular architectures.

Properties

IUPAC Name |

N'-methylcyclopropanecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-7-5(6)4-2-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJSIEFXBOVJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Routes

The preparation of N-methylcyclopropanecarboximidamide hydrochloride typically involves the synthesis of the corresponding alkylcycloalkanecarboximidamide intermediate followed by conversion to the hydrochloride salt. Key methods involve:

Conversion of Alkylcycloalkyl Nitriles to Carboximidamides : Alkylcycloalkyl nitriles serve as precursors. Reaction with appropriate amine sources under controlled conditions yields the carboximidamide functionality.

Use of Methyl Methoxyacetate and Potassium tert-Butoxide : In related pyrimidinol syntheses (which share intermediates with carboximidamides), methyl methoxyacetate is condensed with acetoacetic esters in the presence of potassium tert-butoxide, followed by addition of the alkylcycloalkanecarboximidamide and refluxing to form key intermediates.

Hydrochloride Salt Formation : The free base carboximidamide is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled conditions to improve stability and handling.

Specific Preparation Method from Patent Literature

A notable preparation method related to alkylcycloalkanecarboximidamides (including methyl-substituted cyclopropane derivatives) is described in a patent which outlines the following steps:

| Step | Description | Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Preparation of alkylcycloalkyl nitrile precursor | Starting from appropriate cycloalkyl compounds | - |

| 2 | Reaction with methyl methoxyacetate and potassium tert-butoxide | Condensation under reflux | Formation of acetoacetic ester intermediate |

| 3 | Addition of alkylcycloalkanecarboximidamide | Reflux heating | Formation of 2-alkylcycloalkyl-5-methoxy-6-methoxymethyl-4-pyrimidinol intermediate |

| 4 | Treatment with phosphorus oxychloride | Chlorination to 4-chloro derivative | Facilitates further functionalization |

| 5 | Reduction with zinc in aqueous sodium hydroxide | Conversion to 2-alkylcycloalkyl-5-methoxy-4-methylpyrimidine | - |

| 6 | Cleavage to yield final pyrimidinol or carboximidamide derivatives | Using established cleavage methods | Purification by recrystallization |

This method, while focused on pyrimidinol derivatives, provides a synthetic framework relevant to preparing N-methylcyclopropanecarboximidamide hydrochloride due to shared intermediates and reaction conditions.

Alternative Preparation via Hydroxylamine Reaction

Another approach involves the reaction of cyclopropanecarboximidamide derivatives with hydroxylamine hydrochloride to introduce hydroxy groups, which can be adapted for methyl-substituted analogs. This method typically proceeds as follows:

React cyclopropanecarboximidamide with hydroxylamine hydrochloride under controlled pH and temperature to form the hydroxy-substituted carboximidamide.

Subsequent acidification with hydrochloric acid yields the hydrochloride salt.

This method is supported by related preparations of N'-hydroxycyclopropanecarboximidamide hydrochloride and can be adapted for methyl-substituted compounds by starting from N-methylcyclopropanecarboximidamide.

Reaction Conditions and Optimization

Key parameters influencing the preparation include:

Temperature Control : Reactions involving condensation and chlorination are typically performed under reflux or controlled low temperatures (0–5 °C) to maximize yield and minimize side reactions.

Use of Bases : Potassium tert-butoxide is commonly employed to facilitate condensation reactions.

Solvents : Dimethylformamide (DMF) and toluene are frequently used solvents for their ability to dissolve reactants and withstand reaction conditions.

Purification : Recrystallization from ethyl acetate or similar solvents is standard for isolating pure hydrochloride salts.

Data Table: Summary of Preparation Methods

Research Findings and Analytical Data

Elemental analysis of related intermediates shows close agreement between calculated and found values, confirming compound purity and successful synthesis (e.g., C 67.38%, H 7.92%, N 15.72% calculated vs. C 67.24%, H 8.00%, N 15.74% found).

Melting points and recrystallization data provide physical characterization consistent with high-purity products (e.g., 2-(1-methylcyclopropyl)-5-pyrimidinol recrystallized from ethyl acetate, m.p. 168–170 °C).

Chemical Reactions Analysis

Types of Reactions

N-methylcyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding amides or carboxylic acids

Reduction: Reduction reactions can yield amines or other reduced forms

Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Water, ethanol, dichloromethane

Major Products Formed

Oxidation products: Amides, carboxylic acids

Reduction products: Amines

Substitution products: Various substituted imidamides

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment:

N-Methylcyclopropanecarboximidamide hydrochloride has been identified as a potential therapeutic agent in the treatment of various cancers. It acts as an inhibitor of the Polycomb Repressive Complex 2 (PRC2), which is implicated in the progression of several malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. The inhibition of PRC2 leads to the reactivation of tumor suppressor genes and subsequently inhibits tumor growth .

Mechanism of Action:

The compound competes with S-adenosyl methionine (SAM), a cofactor necessary for PRC2's methyltransferase activity. By disrupting this interaction, N-methylcyclopropanecarboximidamide hydrochloride can reverse histone methylation marks that promote oncogenesis .

Clinical Trials:

Ongoing clinical trials are investigating the efficacy of this compound in combination therapies for hematological malignancies. The preliminary results suggest promising outcomes in terms of tumor regression and improved patient survival rates .

Agricultural Applications

Pesticide Development:

The compound is also being explored for its potential as a bioactive agent in crop protection. Its structural properties lend themselves to modifications that can enhance its efficacy against pests and pathogens while minimizing environmental impact. The synthesis of derivatives from N-methylcyclopropanecarboximidamide hydrochloride has shown increased activity against specific agricultural pests .

Herbicide Formulation:

Research indicates that formulations incorporating this compound can provide selective herbicidal properties, targeting unwanted plant species without harming crops. This selectivity is crucial for sustainable agricultural practices .

Biochemical Research

Proteomics and Protein Interaction Studies:

In biochemical research, N-methylcyclopropanecarboximidamide hydrochloride is utilized to study protein interactions and post-translational modifications. Its ability to modify protein structures makes it a valuable tool for researchers investigating cellular mechanisms and signaling pathways .

Enzyme Inhibition Studies:

The compound has been employed in studies aimed at understanding enzyme dynamics within cellular systems. By acting as an inhibitor, it helps elucidate the roles of specific enzymes in metabolic pathways, contributing to a broader understanding of cellular function .

Data Summary

The following table summarizes key applications and findings related to N-methylcyclopropanecarboximidamide hydrochloride:

Mechanism of Action

The mechanism of action of N-methylcyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s reactivity is primarily due to the presence of the cyclopropane ring and the imidamide group, which can participate in various chemical reactions. The exact molecular pathways and targets are still under investigation, but it is known to interact with nucleophiles and electrophiles in chemical reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s cyclopropane ring distinguishes it from aromatic or larger cyclic analogs. Below is a comparison with structurally or functionally related compounds:

Key Observations :

- Cyclopropane vs. Aromatic Rings : The strained cyclopropane in the target compound may enhance reactivity compared to the stable benzene rings in benzimidamide or dibenzocycloheptene in cyclobenzaprine.

- Hydrochloride Salts : All compounds exhibit improved solubility and stability due to HCl salt formation.

- Molecular Weight: The target compound likely has a lower molecular weight than cyclobenzaprine (311.85) but higher than 3-dimethylaminopropyl chloride HCl (158.07), influencing bioavailability .

Pharmacological and Functional Differences

Benzimidamide Hydrochloride

- Role in Leflunomide: Used as a specificity modulator in leflunomide, a disease-modifying antirheumatic drug (DMARD). Table 2 in highlights its selectivity for tyrosine kinase inhibition .

- Comparison : The target compound’s amidine group may share similar enzyme-targeting capabilities, but its cyclopropane ring could alter binding affinity or metabolic stability.

Mechlorethamine Hydrochloride

- Literature Prevalence : 75 mentions in PubMed abstracts (as of 2018), indicating extensive research as an alkylating agent in chemotherapy .

- Comparison : Unlike mechlorethamine (a nitrogen mustard), the target compound lacks alkylating functionality, suggesting different therapeutic applications.

Cyclobenzaprine Hydrochloride

Biological Activity

N-methylcyclopropanecarboximidamide hydrochloride is a compound of increasing interest in biological research due to its potential therapeutic applications and interactions with various biomolecules. This article delves into the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

N-methylcyclopropanecarboximidamide hydrochloride features a cyclopropane ring substituted with a methyl group and a carboximidamide functional group. This unique structure allows for specific interactions with biological targets, making it a candidate for further pharmacological exploration.

The mechanism of action of N-methylcyclopropanecarboximidamide hydrochloride primarily involves its ability to form hydrogen bonds and electrostatic interactions with active sites on enzymes or receptors. These interactions can lead to either inhibition or activation of various biological pathways, depending on the context of use. The carboximidamide group is particularly notable for its role in modulating the activity of target proteins through specific binding interactions.

Biological Activities

Research indicates that N-methylcyclopropanecarboximidamide hydrochloride exhibits several biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to various diseases, including cancer and neurodegenerative disorders.

- Receptor Interaction : It interacts with certain receptors that may play roles in neurotransmission and other critical physiological processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.

Comparative Studies

To better understand the efficacy and specificity of N-methylcyclopropanecarboximidamide hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Methylcyclopropane-1-carboxylic acid | Lacks the carboximidamide group; different reactivity | Lower enzyme inhibition potency |

| Cyclopropane-1-carboximidamide hydrochloride | No methyl substitution; affects steric properties | Varies in interaction strength with biological targets |

| 2-Methylcyclopropane-1-carboximidamide hydrochloride | Different methyl positioning alters chemical behavior | Potentially different pharmacokinetic properties |

These comparisons highlight the significance of structural modifications in determining the biological activity of related compounds.

Case Studies

Several case studies have explored the therapeutic potential of N-methylcyclopropanecarboximidamide hydrochloride:

- Neuroprotective Effects : A study investigated its effects on neuronal nitric oxide synthase (nNOS), revealing that the compound could selectively inhibit nNOS, which is implicated in neurodegenerative diseases. This inhibition was associated with reduced levels of nitric oxide, suggesting a potential neuroprotective mechanism .

- Anti-Cancer Activity : Research has indicated that N-methylcyclopropanecarboximidamide hydrochloride may inhibit cancer cell proliferation by targeting specific signaling pathways. In vitro studies demonstrated significant reductions in cell viability in various cancer cell lines when treated with this compound .

- Antimicrobial Efficacy : A recent case study explored its antimicrobial properties against Gram-positive bacteria. Results showed that the compound exhibited significant antibacterial activity at low concentrations, indicating its potential as a new antibiotic agent .

Q & A

Basic: What are the key methodological considerations for synthesizing N-methylcyclopropanecarboximidamide hydrochloride?

Answer:

Synthesis routes for cyclopropane derivatives often involve cyclization, oxidation, or acylation steps. For example, analogous compounds like articaine hydrochloride are synthesized via cyclization of mercaptoacetic acid methyl ester with acrylonitrile derivatives, followed by oxidation and rearrangement . For N-methylcyclopropanecarboximidamide hydrochloride, a "one-pot" process (combining cyclization and oxidation) may optimize yield while minimizing intermediates. Key steps include:

- Cyclopropane ring formation : Use Zn-mediated reductions or carbene insertion methods, as seen in benzamidine hydrochloride synthesis .

- Imidamide functionalization : Introduce the methyl group via nucleophilic substitution or reductive amination .

- Purification : Employ recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .

Validate purity via NMR and LC-MS to confirm structural integrity .

Basic: How can researchers characterize the structural and chemical properties of this compound?

Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cyclopropane ring protons (δ 1.0–2.0 ppm) and imidamide groups (δ 7.0–8.0 ppm) .

- High-Resolution LC-MS : Confirm molecular weight (e.g., CHNO•HCl, MW 164.6 g/mol) and detect fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify N–H stretches (~3300 cm) and C=N vibrations (~1650 cm) .

- X-ray crystallography : Resolve the cyclopropane ring geometry and hydrogen bonding in the hydrochloride salt .

Basic: What stability conditions are recommended for long-term storage?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the imidamide group .

- Humidity : Use desiccants (e.g., silica gel) to avoid deliquescence, common in hydrochloride salts .

- Light sensitivity : Protect from UV exposure, as cyclopropane rings may undergo photolytic ring-opening .

Monitor stability via periodic HPLC analysis to detect degradation products like cyclopropanecarboxylic acid .

Advanced: How can impurity profiling be conducted for this compound?

Answer:

- Chromatographic separation : Use RP-HPLC with a C18 column and mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to resolve impurities like unreacted cyclopropanecarboxamide .

- Reference standards : Compare against known impurities (e.g., methylated byproducts or oxidized derivatives) cataloged in pharmacopeial guidelines .

- Mass spectral libraries : Cross-reference fragmentation patterns with databases like PubChem to identify unknown impurities .

Advanced: What strategies are used to study its interactions with biological targets?

Answer:

- Enzyme inhibition assays : Test binding to serine proteases or cytochrome P450 isoforms using fluorogenic substrates, as demonstrated for similar cyclopropane derivatives .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) of the imidamide group with target proteins .

- Molecular docking : Model the cyclopropane ring’s spatial constraints in enzyme active sites using software like AutoDock .

Advanced: How can computational methods predict its reactivity or metabolic pathways?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies of the cyclopropane ring to predict ring-opening under physiological conditions .

- Metabolite prediction : Use tools like GLORY to simulate phase I/II metabolism, focusing on hydrolysis of the imidamide group .

- ADME modeling : Predict bioavailability using logP values (estimated via PubChem data) and blood-brain barrier permeability .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Answer:

- Multivariate analysis : Apply Principal Component Analysis (PCA) to NMR or LC-MS datasets to identify batch-specific variations (e.g., impurity profiles) .

- Dose-response reevaluation : Test activity across a wider concentration range to rule out non-linear effects .

- Structural analogs : Compare results with derivatives (e.g., N-methylpiperidine analogs) to isolate the role of the cyclopropane moiety .

Advanced: What approaches elucidate structure-activity relationships (SAR) for derivatives?

Answer:

- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing methyl with ethyl) and test inhibitory potency .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with bioactivity data .

- Crystallographic studies : Resolve ligand-protein co-crystal structures to identify critical binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.